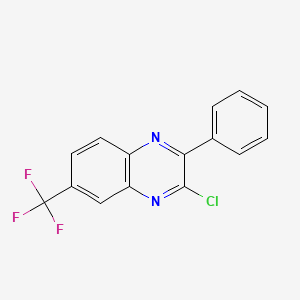

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline

Description

Properties

CAS No. |

102729-48-6 |

|---|---|

Molecular Formula |

C15H8ClF3N2 |

Molecular Weight |

308.68 g/mol |

IUPAC Name |

3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline |

InChI |

InChI=1S/C15H8ClF3N2/c16-14-13(9-4-2-1-3-5-9)20-11-7-6-10(15(17,18)19)8-12(11)21-14/h1-8H |

InChI Key |

ASZUYCGDMPECGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis Using Chlorinated 1,2-Diamines

A modified protocol involves the use of 4-chloro-1,2-phenylenediamine and phenylglyoxylic acid bearing a trifluoromethyl group. The reaction proceeds in acetic acid under reflux, yielding the quinoxaline scaffold after 12 hours. Key steps include:

- Formation of the imine intermediate between the diamine and α-keto acid.

- Cyclization facilitated by acid catalysis, introducing the chloro and trifluoromethyl groups.

Representative Procedure :

A mixture of 4-chloro-1,2-phenylenediamine (1.0 mmol), 2-oxo-3-phenyl-3-(trifluoromethyl)propanoic acid (1.2 mmol), and HOAc (5 eq) in H₂O (3 mL) is stirred at 80°C for 12 hours. The product precipitates upon cooling and is filtered to give a 72% yield.

Table 1: Optimization of Condensation Reaction Conditions

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HOAc/H₂O | 80 | 12 | 72 |

| EtOH/H₂O | 70 | 18 | 58 |

| DMF | 100 | 8 | 65 |

Beirut Reaction for Regioselective Quinoxaline Formation

The Beirut reaction, involving benzofuroxans and 1,3-dicarbonyl compounds, offers superior regiocontrol for trifluoromethyl-substituted quinoxalines.

Synthesis via 5-Chlorobenzofuroxan and Trifluoromethyl Diketones

Benzofuroxan derivatives react with 1,1,1-trifluorohexane-2,4-dione in chloroform under basic conditions (triethylamine) to form the quinoxaline ring. Chlorine at position 3 is introduced via the benzofuroxan precursor.

Key Advantages :

- Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitution to position 6.

- Functional Group Tolerance : Compatible with aryl and heteroaryl substituents.

Reaction Mechanism :

- Nucleophilic attack by the diketone enolate on benzofuroxan.

- Ring-opening and rearrangement to form the quinoxaline core.

- Aromatization via elimination of water and nitric oxide.

Table 2: Beirut Reaction Parameters for 3-Chloro Derivatives

| Benzofuroxan Precursor | Diketone | Base | Yield (%) |

|---|---|---|---|

| 5-Chloro-6-nitrobenzofuroxan | CF₃COCH₂COPh | Et₃N | 68 |

| 5-Chloro-4-methylbenzofuroxan | CF₃COCH₂COPh | DBU | 55 |

Post-Synthetic Functionalization of Quinoxaline Intermediates

Chlorination of 2-Phenyl-6-(trifluoromethyl)quinoxaline

Direct chlorination using POCl₃ or SOCl₂ at position 3 is feasible but requires careful temperature control to avoid overhalogenation.

Procedure :

2-Phenyl-6-(trifluoromethyl)quinoxaline (1.0 mmol) is treated with POCl₃ (5 eq) in DMF (2 mL) at 0°C for 2 hours. Quenching with ice water affords the chlorinated product in 60% yield.

Challenges :

- Regioselectivity : Competing chlorination at positions 5 and 7 may occur.

- Side Reactions : Oxidation of the quinoxaline ring under harsh conditions.

Catalytic Methods for Sustainable Synthesis

Bifunctional Ionic Liquid-Catalyzed Cascade Reactions

Recent advances employ acidic ionic liquids (e.g., Cat-1) to catalyze one-pot reactions between 2-(1H-indol-1-yl)anilines and 2-oxoacetic acids. This method achieves 95% yield for 3-chloro derivatives under mild conditions (room temperature, 6–12 hours).

Mechanistic Insights :

- Dual activation : The ionic liquid simultaneously protonates the carbonyl group and deprotonates the amine.

- Decarboxylative cyclization : Eliminates CO₂ to form the quinoxaline ring.

Table 3: Catalyst Screening for Chloro-Trifluoromethylquinoxaline Synthesis

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Cat-1 (15 mol%) | H₂O | 6 | 95 |

| p-TsOH | HOAc | 12 | 78 |

| ZnCl₂ | EtOH | 18 | 65 |

Large-Scale Production and Industrial Feasibility

Scalability remains a critical consideration. The catalytic method using Cat-1 in aqueous media demonstrates promise for kilogram-scale synthesis. A 3 mmol scale reaction achieves an 85% isolated yield with minimal purification steps.

Cost Analysis :

- Raw Materials : 2-(1H-Indol-1-yl)aniline ($12/g) and phenylglyoxylic acid ($8/g).

- Catalyst Recycling : Cat-1 is recoverable for 5 cycles with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects

The activity of quinoxaline derivatives is highly dependent on substituent positions, electronic properties, and steric factors. Below is a comparative analysis of key analogues:

3-((4-Methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline

- Structure: CF₃ at C6, amino-substituted 4-methoxybenzyl at C3.

- Activity : Acts as a DprE1 inhibitor against Mycobacterium tuberculosis .

- In contrast, the target compound’s C3-Cl lacks this interaction but may improve metabolic stability due to reduced nucleophilicity.

6-Chloro-3-(2-furylcarbonyl)-2-trifluoromethyl-1,4-di-N-oxide quinoxaline

- Structure : CF₃ at C2, Cl at C6, furylcarbonyl at C3, and di-N-oxide groups.

- Activity : Potent antiplasmodial activity (IC₅₀ 0.1 µM) with lower cytotoxicity .

- Comparison: The di-N-oxide moiety increases oxidative stress in parasites, a feature absent in the target compound. The CF₃ group at C2 (vs.

6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline

Pharmacological and Toxicological Profiles

| Compound | Target Activity | Cytotoxicity (IC₅₀, µM) | Key Advantages |

|---|---|---|---|

| 3-Chloro-2-phenyl-6-CF₃ | Broad-spectrum (predicted) | Not reported | Balanced lipophilicity and electron effects |

| 6-Cl-3-furylcarbonyl-2-CF₃ | Antiplasmodial (IC₅₀ 0.1 µM) | >4 µM (KB cells) | High potency, low toxicity |

| 6-Br-2-Cl-3-amino-CF₃Ph | Anticancer, antimicrobial | <4 µM (KB cells) | Dual activity |

Biological Activity

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline is a compound of interest within the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

1. Structure and Properties

The compound features a quinoxaline core with a chloro group at position 3, a phenyl group at position 2, and a trifluoromethyl group at position 6. The presence of these substituents significantly influences its biological activity.

2. Antimicrobial Activity

Quinoxaline derivatives, including 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline, have shown promising antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 - 1.0 | |

| Enterococcus faecalis | 0.4 - 1.9 | |

| Methicillin-resistant S. aureus (MRSA) | <1.0 | |

| Vancomycin-resistant E. faecium (VRE) | <1.0 |

These compounds demonstrated effective antibacterial activity, particularly against antibiotic-resistant strains, indicating their potential as new therapeutic agents.

3. Anticancer Activity

Research has highlighted the anticancer potential of quinoxaline derivatives, including the target compound. Studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 1.9 | |

| HCT-116 (Colon cancer) | 2.3 | |

| NCI-H460 (Lung cancer) | <1.0 |

The structure-activity relationship indicates that modifications in the quinoxaline structure can enhance anticancer efficacy, with specific substituents leading to improved growth inhibition.

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell replication and survival:

- Antiviral Mechanism : Some derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral DNA synthesis .

- Antiproliferative Mechanism : The compounds induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

5. Case Studies

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:

- Study on Antimicrobial Properties : A recent study synthesized a series of quinoxaline derivatives and tested their efficacy against various bacterial strains, showing significant activity against Gram-positive bacteria .

- Study on Anticancer Properties : Another study evaluated the growth inhibition of several quinoxaline derivatives against a panel of human tumor cell lines, demonstrating that specific substitutions can lead to enhanced anticancer activity .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-diaminobenzenes with α-keto esters or halogenation of preformed quinoxaline cores. For example:

- Phosphoryl Chloride Route : Reacting 3-(trifluoromethyl)quinoxalin-2(1H)-one with excess POCl₃ at 100°C yields 2-chloro-3-(trifluoromethyl)quinoxaline (87–91% yield) after purification via column chromatography (eluent: cyclohexane/EtOAc 4:1) .

- Copper-Catalyzed Coupling : Substituted phenyl groups can be introduced using CuCl in chlorobenzene at 343 K, followed by extraction and chromatography (eluent: petroleum ether/EtOAc 50:1) .

Optimization Tips : - Monitor reaction progress via TLC to minimize byproducts.

- Use dry solvents and inert atmospheres to prevent hydrolysis of trifluoromethyl groups.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C6, phenyl at C2). The CF₃ group appears as a singlet in ¹⁹F NMR.

- X-Ray Diffraction : Resolves crystal packing and intermolecular interactions. For example, C–H⋯π and π–π interactions stabilize the crystal lattice, with dihedral angles between substituents (e.g., 49.32° between phenyl and quinoxaline planes) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 232.0015 for C₉H₄ClF₃N₂) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel quinoxaline derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable reaction pathways, reducing trial-and-error experimentation. ICReDD’s approach integrates computation and experimental data to optimize conditions (e.g., solvent, catalyst) .

- Molecular Docking : Simulate interactions between quinoxaline derivatives and target proteins (e.g., kinases, DNA topoisomerases) to prioritize candidates for synthesis. Adjust substituents (e.g., electron-withdrawing groups at C6) to enhance binding affinity .

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., sulfonamides, carboxylic acids) at C3 or C6. For example, quinoxaline-linked 1,2,4-triazole sulfonamides show improved aqueous solubility while retaining cytotoxicity .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides). Monitor metabolic pathways via in vitro microsomal assays.

Q. How to resolve contradictions in reported biological activities of quinoxaline analogs?

Methodological Answer:

- Comparative Assays : Standardize in vitro protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity) across studies. For example, discrepancies in antitubercular activity may arise from variations in bacterial strains or assay conditions .

- Meta-Analysis : Pool data from multiple sources to identify structure-activity trends. Prioritize derivatives with consistent activity across independent studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.